molecular formula C24H36N2O4 B3763655 1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol

1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol

Cat. No.: B3763655
M. Wt: 416.6 g/mol
InChI Key: KCHHUZMTXYTUPQ-UHFFFAOYSA-N
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Description

1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound with a unique structure that includes a cyclohexyl group, a furan ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the cyclohexyl(methyl)amino group: This can be achieved through the reaction of cyclohexylamine with formaldehyde and a methylating agent under controlled conditions.

    Synthesis of the furan-2-yl ethylamine: This involves the reaction of furan with ethylamine in the presence of a catalyst.

    Coupling of intermediates: The final step involves the coupling of the cyclohexyl(methyl)amino group with the furan-2-yl ethylamine and the methoxyphenoxy group through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-ethoxyphenoxy]propan-2-ol
  • 1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-hydroxyphenoxy]propan-2-ol

Uniqueness

1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O4/c1-26(20-7-4-3-5-8-20)17-21(27)18-30-23-11-10-19(15-24(23)28-2)16-25-13-12-22-9-6-14-29-22/h6,9-11,14-15,20-21,25,27H,3-5,7-8,12-13,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHHUZMTXYTUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=C(C=C(C=C1)CNCCC2=CC=CO2)OC)O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol
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1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol
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1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol
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1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol
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1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol
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1-[Cyclohexyl(methyl)amino]-3-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]propan-2-ol

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